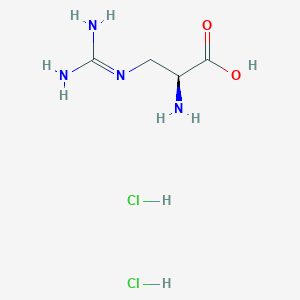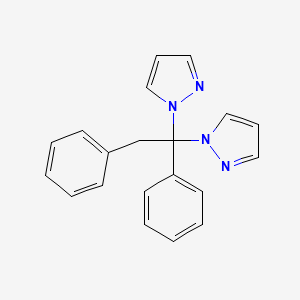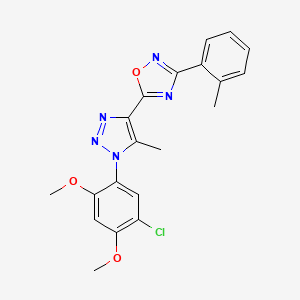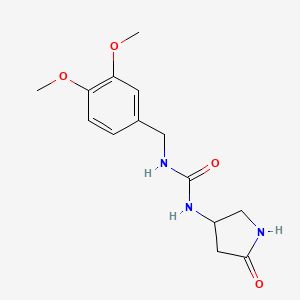![molecular formula C24H17Cl2FN4O2S B2559348 2,5-dichloro-N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide CAS No. 389070-84-2](/img/structure/B2559348.png)
2,5-dichloro-N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,5-dichloro-N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide is a useful research compound. Its molecular formula is C24H17Cl2FN4O2S and its molecular weight is 515.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antipathogenic Activity
Research has shown that derivatives similar to 2,5-dichloro-N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide exhibit significant antipathogenic activities. Acylthioureas, for instance, have demonstrated promising interaction with bacterial cells, including strains known for their biofilm-forming capabilities like Pseudomonas aeruginosa and Staphylococcus aureus. The presence of halogen atoms on the phenyl substituent of the thiourea moiety significantly enhances antibiofilm properties, suggesting the potential of these derivatives in developing novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Heterocyclic Synthesis and Antitumor Activity
Compounds structurally related to this compound have been utilized in the synthesis of novel heterocyclic compounds. A series of 3-(2,4-dichloro-5-fluorophenyl)-6-(substituted phenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines demonstrated moderate to excellent in vitro antitumor activity against a variety of cancer cell lines. This indicates the relevance of such structures in medicinal chemistry for the development of new anticancer agents (Bhat, Poojary, Prasad, Naik, & Holla, 2009).
Antifungal and Antibacterial Properties
Another study reported the synthesis and antifungal activity of benzoxazole derivatives, including compounds with structural similarities to this compound. These compounds exhibited activity against Candida strains, with certain derivatives showing comparable activity to commercially available azoles. This research underscores the potential of such compounds in treating fungal infections and possibly designing new antifungal drugs (Staniszewska et al., 2021).
Advanced Synthetic Methodologies
Additionally, research focusing on the catalyst- and solvent-free synthesis of fluorine-substituted benzamides through microwave-assisted Fries rearrangement demonstrates the utility of these compounds in organic synthesis. The study not only presented an efficient synthetic route but also contributed to the understanding of the reaction mechanism via theoretical studies, highlighting the importance of such compounds in facilitating the development of novel synthetic methodologies (Moreno-Fuquen et al., 2019).
Properties
IUPAC Name |
2,5-dichloro-N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl2FN4O2S/c25-16-6-11-20(26)19(12-16)23(33)28-13-22-29-30-24(31(22)18-9-7-17(27)8-10-18)34-14-21(32)15-4-2-1-3-5-15/h1-12H,13-14H2,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJDOYMUVQOLFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl2FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2559265.png)


![7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol](/img/structure/B2559268.png)
![Ethyl 1-((2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)sulfonyl)piperidine-3-carboxylate](/img/structure/B2559270.png)
![5-Methyl-4-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylic acid](/img/structure/B2559272.png)

![1-[5-(Chloromethyl)-2-methoxyphenyl]ethan-1-one](/img/structure/B2559277.png)
![Ethyl 4-((4-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2559278.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-fluorophenyl)amino)formamide](/img/structure/B2559281.png)

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one](/img/structure/B2559284.png)
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide](/img/structure/B2559287.png)
